BAY32-5915 Does Not Affect IKKβ-Dependent NF-κB Activation Unlike KINK-1
A direct head-to-head comparison in melanoma cells demonstrated that BAY32-5915 does not inhibit doxorubicin-induced NF-κB activation, a process that was completely abrogated by the IKKβ inhibitor KINK-1 [1]. This functional selectivity confirms that BAY32-5915 targets IKKα without impacting canonical IKKβ signaling.
| Evidence Dimension | Inhibition of doxorubicin-induced NF-κB activation |
|---|---|
| Target Compound Data | No effect |
| Comparator Or Baseline | KINK-1 (IKKβ inhibitor): Complete abrogation of activation |
| Quantified Difference | Qualitative difference (No effect vs. Complete abrogation) |
| Conditions | Melanoma cells stimulated with doxorubicin |
Why This Matters
This data directly proves the compound's functional isoform selectivity in a cellular context, distinguishing it from IKKβ inhibitors for pathway-specific studies.
- [1] Pletz, N., Schön, M., Ziegelbauer, K., Emmert, S., Liu, N., Dobbelstein, M., & Schön, M. P. (2012). Doxorubicin-induced activation of NF-κB in melanoma cells is abrogated by inhibition of IKKβ, but not by a novel IKKα inhibitor. Experimental Dermatology, 21(4), 301–304. View Source
